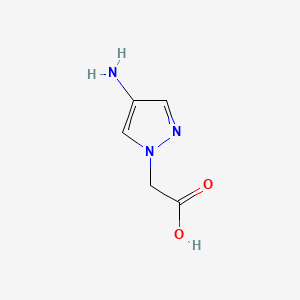

2-(4-amino-1H-pyrazol-1-yl)acetic acid

Description

BenchChem offers high-quality 2-(4-amino-1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-amino-1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGNGTFXKVEQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-46-4 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in Water versus DMSO

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in two critical solvents for pharmaceutical research: water and dimethyl sulfoxide (DMSO). While specific experimental solubility data for this compound is not widely published, this guide leverages fundamental physicochemical principles to predict its behavior. We delve into the structural characteristics of the molecule, its likely zwitterionic nature, and the profound influence of pH on its aqueous solubility. Furthermore, we contrast this with its expected high solubility in the polar aprotic solvent, DMSO. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. The causality behind experimental choices is emphasized to ensure a thorough understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1][2] Poor solubility can lead to a cascade of issues, including unreliable results in in-vitro assays, difficulties in formulation for in-vivo studies, and ultimately, poor bioavailability.[3] Consequently, a thorough understanding and characterization of a compound's solubility profile in relevant solvent systems is not merely a perfunctory step but a cornerstone of a successful drug development program.

This guide focuses on 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a molecule of interest due to its structural motifs commonly found in medicinal chemistry. Specifically, we will explore its predicted solubility in water, the universal biological solvent, and DMSO, a powerful and widely used solvent in high-throughput screening and compound storage.[4][5] By understanding the interplay between the compound's structure and the properties of these solvents, researchers can make more informed decisions throughout the drug discovery and development process.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and electronic properties. In the case of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, the presence of both a basic amino group (-NH2) on the pyrazole ring and an acidic carboxylic acid group (-COOH) is the most telling feature. This combination of functional groups strongly suggests that the molecule will behave as an amino acid derivative and can exist as a zwitterion.[6][7][8]

The Zwitterionic Nature and its Impact on Aqueous Solubility

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge.[6][8] For 2-(4-amino-1H-pyrazol-1-yl)acetic acid, this would involve the protonation of the amino group to form -NH3+ and the deprotonation of the carboxylic acid group to form -COO-.

The solubility of such zwitterionic compounds in water is highly dependent on the pH of the solution.[9][10][11]

-

At the Isoelectric Point (pI): There will be a specific pH at which the net charge on the molecule is zero. At this pI, the intermolecular electrostatic repulsions are at a minimum, and the molecules are more likely to aggregate and precipitate out of solution, leading to minimal solubility.[12]

-

In Acidic Conditions (pH < pI): In a low pH environment, the excess protons (H+) will protonate the carboxylate group (-COO-), neutralizing its negative charge. The amino group will remain protonated (-NH3+), resulting in a net positive charge on the molecule. This increased polarity and charge will enhance its interaction with polar water molecules, leading to an increase in solubility.[9][11]

-

In Basic Conditions (pH > pI): In a high pH environment, the excess hydroxide ions (OH-) will deprotonate the ammonium group (-NH3+), neutralizing its positive charge. The carboxylic acid group will remain deprotonated (-COO-), resulting in a net negative charge on the molecule. This charge will again increase its solubility in water.[9][12]

Therefore, the aqueous solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid is predicted to be lowest at its isoelectric point and significantly higher at both acidic and basic pH values.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons.[5] Its ability to act as both a hydrogen bond acceptor and its large dielectric constant make it an excellent solvent for a wide range of polar and nonpolar compounds.[5] For 2-(4-amino-1H-pyrazol-1-yl)acetic acid, its polar functional groups (the amino and carboxylic acid groups) and the pyrazole ring are expected to interact favorably with DMSO molecules. Unlike in water, the ionization state of the compound is less of a factor in determining its solubility in DMSO. Therefore, it is anticipated that 2-(4-amino-1H-pyrazol-1-yl)acetic acid will exhibit high solubility in DMSO.

Experimental Determination of Solubility: A Practical Guide

To move from prediction to empirical data, robust experimental methodologies are essential. The choice between determining thermodynamic or kinetic solubility depends on the stage of drug discovery.[1][3]

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid phase.[13] This measurement is crucial for late-stage preclinical development and formulation.[1][3] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[3][13]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[1][14] It is a measure of how readily a compound precipitates out of a supersaturated solution. Kinetic solubility is often determined in high-throughput screening (HTS) formats during early drug discovery to quickly flag compounds with potential solubility issues.[2][3]

Experimental Workflow and Protocols

The following sections detail the step-by-step protocols for determining both the thermodynamic and kinetic solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

3.2.1. Diagram of the General Experimental Workflow

Caption: General workflow for determining thermodynamic and kinetic solubility.

3.2.2. Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in water (at various pH values) and DMSO.

Materials:

-

2-(4-amino-1H-pyrazol-1-yl)acetic acid (solid)

-

Deionized water

-

pH buffers (e.g., pH 2, 4, 7.4, 9)

-

Anhydrous DMSO

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(4-amino-1H-pyrazol-1-yl)acetic acid to separate vials containing each solvent (water, pH buffers, DMSO). The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).[3]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and collect the supernatant or filter the solution through a 0.22 µm filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

-

Dilute the collected supernatant with the appropriate solvent to fall within the concentration range of the standard curve.

-

Analyze the standard solutions and the diluted supernatant using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant.

-

-

Data Reporting:

-

The calculated concentration represents the thermodynamic solubility. Report the values in mg/mL or µM for each solvent and pH.

-

3.2.3. Protocol for Kinetic Solubility (Turbidimetric Method)

This protocol provides a high-throughput method for assessing the kinetic solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in aqueous buffers.

Materials:

-

2-(4-amino-1H-pyrazol-1-yl)acetic acid

-

Anhydrous DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)

-

96-well microplates

-

Plate reader with turbidimetry or nephelometry capabilities

-

Multichannel pipette

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

In a separate 96-well plate, add the aqueous buffer.

-

Using a multichannel pipette, transfer a small, fixed volume of the DMSO solutions (from the serial dilution plate) to the corresponding wells of the aqueous buffer plate. The final DMSO concentration in the aqueous buffer should be low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for precipitation to occur.[3]

-

Measure the turbidity or light scattering of each well using a plate reader.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with DMSO only).

-

Data Presentation and Interpretation

The solubility data obtained from the experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent System | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Water (pH 2.0) | Experimental Value | Experimental Value |

| Water (pH 4.0) | Experimental Value | Experimental Value |

| Water (pH 7.4) | Experimental Value | Experimental Value |

| Water (pH 9.0) | Experimental Value | Experimental Value |

| DMSO | Experimental Value | N/A |

Interpretation of Results

-

Aqueous Solubility vs. pH: A plot of thermodynamic solubility against pH is expected to show a "U"-shaped curve, with the minimum solubility at the isoelectric point. This would confirm the zwitterionic nature of 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

-

Water vs. DMSO Solubility: The thermodynamic solubility in DMSO is anticipated to be significantly higher than in any of the aqueous buffers. This highlights the importance of DMSO as a solvent for preparing concentrated stock solutions for in-vitro assays.

-

Thermodynamic vs. Kinetic Solubility: The kinetic solubility value is often higher than the thermodynamic solubility because it represents a supersaturated state before equilibrium is reached. A large difference between the two values can indicate that the compound is prone to precipitation over time, which has implications for the design of long-duration experiments.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted solubility profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in water and DMSO, grounded in fundamental physicochemical principles. The zwitterionic nature of the molecule is expected to dictate a pH-dependent solubility profile in aqueous media, while its polarity suggests high solubility in DMSO. The detailed experimental protocols provided herein offer a robust framework for obtaining empirical solubility data, which is indispensable for the progression of this compound in any drug discovery pipeline.

Future work should focus on the experimental determination of the pKa values of the amino and carboxylic acid groups, which would allow for a more precise prediction of the isoelectric point. Additionally, investigating the effect of temperature and the presence of co-solvents on solubility would provide a more complete picture of the compound's behavior in various formulation scenarios. A thorough understanding of solubility is not just about data generation; it is about building a comprehensive knowledge base that informs rational decision-making and ultimately increases the probability of developing a successful therapeutic agent.

References

- Vertex AI Search. (2014, November 24).

- ResearchGate. (2016, May). pH dependence of amino acid solubility.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Sigma-Aldrich. 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.

- PubMed. (2008, November 15). In vitro solubility assays in drug discovery.

- Flinn Scientific. (2016). pH and Protein Solubility.

- EXPERIMENT 1 DETERMIN

- Design of a Modified Kinetic Solubility Determination Method at Labor

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- PMC.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- ChemicalBook. 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride | 1417569-73-3.

- Wikipedia. Zwitterion.

- PubChemLite. 2-(4-amino-1h-pyrazol-1-yl)acetic acid.

- Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1).

- EPA. (2025, October 15). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.

- ChemScene. 2-Amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

- Study.com. Zwitterion | Definition, Structure & Properties - Lesson.

- Quora. (2021, November 7).

- Synblock. CAS 1171032-42-0 | 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide.

- ChemicalBook. Pyrazole | 288-13-1.

- Cayman Chemical. (2022, December 16).

- The Solubility of Amino Acids in Various Solvent Systems.

- YouTube. (2023, July 14). Amino Acids and Zwitterions (A-level Chemistry).

- gChem. DMSO.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. enamine.net [enamine.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Zwitterion - Wikipedia [en.wikipedia.org]

- 7. study.com [study.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. flinnsci.com [flinnsci.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Amide Coupling Strategies for 2-(4-amino-1H-pyrazol-1-yl)acetic acid

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The molecule 2-(4-amino-1H-pyrazol-1-yl)acetic acid (CAS: 1417569-73-3 for HCl salt) represents a unique class of "heterocyclic amino acids." Structurally, it contains a nucleophilic primary amine at the C4 position of the pyrazole ring and an electrophilic carboxylic acid tail at the N1 position.[1]

The Core Challenge: Unlike standard aliphatic amino acids, this scaffold presents three distinct synthetic hurdles:

-

Oxidative Instability: Electron-rich 4-aminopyrazoles are prone to rapid oxidation in air, often degrading into dark tars (azopyrazoles) if not handled under inert atmosphere.

-

Zwitterionic Solubility: In its unprotected form, the molecule exists as a zwitterion, rendering it insoluble in standard organic solvents (DCM, THF) and requiring polar aprotic solvents (DMF, DMSO) or water.[1]

-

Self-Polymerization: Attempting direct activation of the carboxylic acid without protecting the amine will lead to rapid oligomerization.

This guide outlines two distinct protocols based on whether the molecule is acting as the Acyl Donor (Acid) or the Nucleophile (Amine) .[1]

Strategic Decision Matrix

Before beginning, select the workflow that matches your target synthesis.[1]

Figure 1: Decision matrix for selecting the appropriate protection strategy to prevent self-polymerization.

Critical Handling Protocols

Inert Atmosphere (Mandatory)

The 4-aminopyrazole moiety is electron-rich. Exposure to atmospheric oxygen, especially in solution and at basic pH, promotes radical dimerization.[1]

-

Protocol: All solvents must be sparged with Argon or Nitrogen for 15 minutes prior to use. Reactions must be run under a positive pressure of inert gas.[1]

Solubility Management[1]

-

Free Acid/Amine: Soluble in Water, DMSO, DMF.[1]

-

HCl Salt: Soluble in Water, Methanol, DMSO.[1]

-

Protected Derivatives (Boc/Esters): Soluble in DCM, EtOAc, THF.[1]

-

Recommendation: Whenever possible, convert the starting material to a protected derivative to allow the use of volatile solvents (DCM/EtOAc), which simplifies workup.[1]

Workflow A: Coupling the C4-Amine (Scaffold as Nucleophile)

Objective: React the pyrazole amine with an external Carboxylic Acid (R-COOH). Precursor: Use the Ethyl or Methyl ester of the scaffold.[1] Using the free acid will result in poor solubility and zwitterionic interference.[1]

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Scaffold (Ester) | 1.0 | Nucleophile | Use HCl salt if available (more stable). |

| Target Acid (R-COOH) | 1.1 - 1.2 | Electrophile | Slight excess ensures complete conversion. |

| HATU | 1.2 | Coupling Agent | Preferred for hindered amines (pyrazole amines are weakly nucleophilic).[1] |

| DIPEA | 3.0 - 4.0 | Base | Must neutralize the HCl salt AND activate the coupling. |

| DMF | [0.1 M] | Solvent | Anhydrous.[1] |

Step-by-Step Protocol

-

Dissolution: In a flame-dried flask under Argon, dissolve the Target Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes to form the activated ester.

-

Base Addition: Add DIPEA (1.0 eq) to the activated acid mixture. Note: Color change to yellow/orange is normal.

-

Scaffold Addition: In a separate vial, dissolve the Pyrazole Ester HCl salt (1.0 eq) in minimal DMF with DIPEA (2.0 eq) . Add this solution dropwise to the activated acid mixture.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Workup:

Workflow B: Coupling the Carboxylic Acid (Scaffold as Acid)[1][2]

Objective: React the acetic acid tail with an external Amine (R-NH2). Precursor: Use the N-Boc protected scaffold (2-(4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)acetic acid).

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Scaffold (N-Boc) | 1.0 | Acid | Protects amine from self-reaction. |

| Target Amine (R-NH2) | 1.1 | Nucleophile | |

| EDC·HCl | 1.2 | Coupling Agent | Water-soluble urea byproduct eases purification. |

| HOBt | 1.2 | Additive | Prevents racemization (less relevant here) and improves efficiency.[1] |

| DIPEA | 2.5 | Base | |

| DCM/DMF (9:1) | [0.1 M] | Solvent | DCM is preferred if solubility permits.[1] |

Step-by-Step Protocol

-

Activation: Dissolve the N-Boc Scaffold (1.0 eq) in DCM (add minimal DMF if cloudy). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) . Stir for 15 minutes at 0°C.

-

Amine Addition: Add the Target Amine (1.1 eq) followed by DIPEA (2.5 eq) .[1]

-

Reaction: Allow the mixture to warm to RT and stir for 6–12 hours.

-

Workup:

-

Deprotection (Post-Coupling):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Oxidation of the pyrazole ring. | Ensure strict inert atmosphere (Argon). Add antioxidants (e.g., ascorbic acid) during workup if product is unstable.[1] |

| Low Yield (Coupling Amine) | Pyrazole amine is weakly nucleophilic.[1] | Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 50°C. |

| Incomplete Solubility | Zwitterionic nature of scaffold.[1] | Do not use the free amino acid.[1] Use the Ester or Boc derivatives.[1] If you must use the free acid, use DMSO as solvent.[1] |

| Oligomerization | Inadequate protection. | Verify starting material purity. Ensure the protecting group (Boc/Ester) is stable under coupling conditions. |

References

-

BenchChem. (2025).[1][3] Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives. Retrieved from [1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Sigma-Aldrich. (n.d.). 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride Product Sheet. Retrieved from [1][4]

-

Fichez, J., et al. (2017).[1] Recent advances in aminopyrazoles synthesis and functionalization.[5][6][7] Current Organic Chemistry. Link

Sources

- 1. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 2. One moment, please... [nanobioletters.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride | 1417569-73-3 [sigmaaldrich.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrazole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Solid-Phase Synthesis for Pyrazole Acetic Acid Derivatives

Pyrazole acetic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Traditional solution-phase synthesis of libraries of these compounds can be laborious, often complicated by purification challenges. Solid-phase organic synthesis (SPOS) offers a powerful alternative, streamlining the synthetic process and enabling the rapid generation of compound libraries for drug discovery.

The core principle of SPOS lies in anchoring the starting material to an insoluble polymer support (resin). This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process. This approach is not only efficient but also highly amenable to automation.

This guide provides a comprehensive overview of the strategies and detailed protocols for the solid-phase synthesis of pyrazole acetic acid derivatives. We will delve into the rationale behind the selection of resins and linkers, provide step-by-step experimental procedures, and discuss methods for reaction monitoring and final product characterization.

I. Foundational Components: Selecting the Optimal Resin and Linker

The success of any solid-phase synthesis is contingent on the appropriate choice of the solid support and the linker that tethers the molecule of interest to it. For the synthesis of pyrazole acetic acid derivatives, where the carboxylic acid is the desired functionality in the final product, a linker that can be cleaved to regenerate this group is essential.

Wang Resin: The Workhorse for Carboxylic Acid Synthesis

Wang resin is a popular choice for the solid-phase synthesis of C-terminal carboxylic acids. It consists of a polystyrene matrix functionalized with a 4-hydroxymethylphenoxymethyl linker. The carboxylic acid of the starting material is attached to the resin via an ester bond. This ester linkage is stable to a variety of reaction conditions but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the desired carboxylic acid product.

Rationale for Choosing Wang Resin:

-

Acid Lability: The benzyl ester linkage is designed for cleavage with TFA, which is effective and volatile, simplifying product isolation.

-

Compatibility: It is compatible with a wide range of solvents and reagents commonly used in organic synthesis.

-

Commercial Availability: Wang resin is widely available with various loading capacities.

II. The Synthetic Workflow: A Step-by-Step Approach

The solid-phase synthesis of pyrazole acetic acid derivatives can be conceptualized as a three-stage process:

-

Anchoring the Building Block: Covalent attachment of a suitable precursor to the solid support.

-

On-Resin Synthesis: Construction of the pyrazole ring on the immobilized substrate.

-

Cleavage and Isolation: Release of the final pyrazole acetic acid derivative from the resin and subsequent purification.

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: General workflow for the solid-phase synthesis of pyrazole acetic acid derivatives.

III. Detailed Experimental Protocols

A. Materials and Equipment

-

Resin: Wang Resin (100-200 mesh, loading capacity typically 0.5-1.0 mmol/g)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold)

-

Reagents:

-

Appropriate β-ketoester acetic acid precursor

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydrazine hydrate or substituted hydrazines

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Piperidine (for Fmoc deprotection if applicable)

-

-

Equipment:

-

Solid-phase synthesis vessel with a frit

-

Mechanical shaker

-

Standard laboratory glassware

-

Sintered glass funnel

-

High-performance liquid chromatography (HPLC) system

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

-

B. Protocol 1: Loading of the β-Ketoester onto Wang Resin

This protocol details the esterification of the carboxylic acid of the precursor to the hydroxyl groups of the Wang resin. The use of DIC as a coupling agent and DMAP as a catalyst is a common and effective method.

-

Resin Swelling: Place the Wang resin (1.0 g, e.g., 0.8 mmol/g loading) in a solid-phase synthesis vessel. Add DCM (10-15 mL) and allow the resin to swell for 30-60 minutes on a mechanical shaker. Drain the solvent.

-

Pre-activation: In a separate flask, dissolve the β-ketoester acetic acid precursor (4 equivalents relative to resin loading, 3.2 mmol) and DMAP (0.1 equivalents, 0.08 mmol) in a minimal amount of DMF. Add this solution to the swollen resin.

-

Coupling: Add DIC (4 equivalents, 3.2 mmol) to the resin slurry.

-

Reaction: Shake the reaction mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.

C. Protocol 2: On-Resin Pyrazole Synthesis (Knorr Cyclization)

This step involves the formation of the pyrazole ring through the cyclocondensation of the resin-bound β-ketoester with a hydrazine derivative.

-

Resin Swelling: Swell the loaded resin from the previous step in a suitable solvent such as ethanol or a mixture of DMF/ethanol (10-15 mL).

-

Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, 10 equivalents relative to resin loading, 8.0 mmol) to the resin slurry. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture at 60-80°C with shaking for 12-24 hours. The progress of the reaction can be monitored using FT-IR spectroscopy by observing the disappearance of the ketone carbonyl stretch of the β-ketoester.

-

Washing: After the reaction is complete, cool the vessel to room temperature. Drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

D. Protocol 3: Cleavage of the Pyrazole Acetic Acid from the Resin

The final product is cleaved from the solid support using a strong acid, typically TFA. A "cleavage cocktail" containing scavengers is used to prevent side reactions with reactive intermediates generated during the cleavage.

-

Resin Preparation: Place the dry, resin-bound pyrazole acetic acid (e.g., 200 mg) in a reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the resin and shake at room temperature for 2-3 hours.

-

Product Collection: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

-

Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (30-40 mL) with stirring. A precipitate of the crude product should form.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

IV. In-Process Quality Control: Monitoring Reactions on Solid Support

Monitoring the progress of reactions on the solid phase is crucial for optimizing conditions and ensuring the success of the synthesis.

-

FT-IR Spectroscopy: This is a rapid and convenient method for qualitative monitoring of solid-phase reactions. A small sample of the resin beads can be analyzed directly. Key transformations to monitor include:

-

Loading: Appearance of the ester carbonyl stretch (~1735 cm⁻¹).

-

Pyrazole Formation: Disappearance of the β-ketoester ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of new bands associated with the pyrazole ring.

-

-

Gel-Phase NMR: For more detailed structural information, gel-phase NMR spectroscopy can be employed. The resin beads are swollen in a suitable deuterated solvent, and specialized NMR techniques are used to obtain high-resolution spectra of the resin-bound molecules.

V. Purification and Characterization of the Final Product

After cleavage, the crude pyrazole acetic acid derivative typically requires purification.

-

Purification:

-

Recrystallization: This is a common method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Preparative HPLC: For more challenging purifications or to obtain highly pure material, preparative reverse-phase HPLC can be used.

-

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

HPLC: To assess the purity of the final product.

-

Table 1: Summary of Analytical Characterization Data

| Analysis Type | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the methylene protons of the acetic acid moiety, and any substituents on the pyrazole ring or hydrazine precursor. The carboxylic acid proton may be a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the pyrazole ring and any substituents. |

| Mass Spec (ESI) | A molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻ of the expected pyrazole acetic acid derivative. |

| FT-IR (KBr) | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and characteristic absorbances for the pyrazole ring. |

VI. Safety Precautions

Solid-phase synthesis involves the use of hazardous chemicals, and appropriate safety measures must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving volatile and hazardous reagents such as TFA, DIC, and piperidine should be performed in a certified fume hood.

-

Reagent Handling:

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

Piperidine: Flammable, toxic, and corrosive. Avoid inhalation and skin contact.

-

DIC: A potent sensitizer. Avoid skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

VII. Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Loading Efficiency | Incomplete reaction; steric hindrance. | Increase reaction time, use a higher excess of reagents, or consider a different coupling agent (e.g., HBTU). |

| Incomplete Cyclization | Insufficient reaction time or temperature; poor swelling of the resin. | Increase reaction time and/or temperature. Ensure the resin is fully swollen in an appropriate solvent. |

| Low Yield after Cleavage | Incomplete cleavage; premature cleavage during synthesis; degradation of the product. | Increase cleavage time. Ensure all reaction steps prior to cleavage are performed under anhydrous conditions if necessary. Use appropriate scavengers in the cleavage cocktail. |

| Impure Product | Incomplete reactions at intermediate steps; side reactions during cleavage. | Monitor each reaction step to ensure completion. Optimize the cleavage cocktail with different scavengers. Purify the final product using recrystallization or HPLC. |

VIII. Advanced Strategies: Traceless Synthesis

For applications where the carboxylic acid functionality is not desired in the final product, a "traceless" linker strategy can be employed. In this approach, the point of attachment to the resin does not leave a functional group "scar" on the molecule after cleavage. An example is the "catch and release" strategy, where a functional group is used to temporarily immobilize the molecule, and subsequent reaction releases the final product without a linker-derived functional group.

Caption: Conceptual workflow of a traceless "catch and release" synthesis.

IX. References

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC).

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.

-

Process for the purification of pyrazoles. Google Patents.

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.

-

Method for purifying pyrazoles. Google Patents.

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

-

The synthetic development of pyrazole nucleus: From reflux to microwave Hari. Scholars Research Library.

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR.

-

2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8. Benchchem.

-

Solid-Phase Synthesis of Highly Diverse Purine-Hydroxyquinolinone Bisheterocycles. Publication.

-

Supporting Information. Wiley-VCH.

-

SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Publication.

-

Ethyl pyrazole-4-carboxylate synthesis. ChemicalBook.

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Publication.

-

Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC.

-

Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.

-

Solid-Phase Synthesis of Nitrogenous Heterocycles. springerprofessional.de.

-

Process for the preparation of pyrazoles. European Patent Office.

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC.

-

Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.

-

Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Publication.

-

Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

-

Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate. PubMed.

-

On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. RSC Publishing.

-

Synthesis of ethyl 3‐oxo‐2‐phenyl‐3,5‐dihydro‐2H‐pyrazolo[4,3‐c]pyridine‐7‐carboxylate. ResearchGate.

-

Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage.

-

Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Publication.

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

-

On-resin peptide cyclization. Google Patents.

-

Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI.

Application Note: Scalable Manufacturing of 2-(4-Amino-1H-pyrazol-1-yl)acetic Acid

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, robust, and safe methodologies over academic exploratory routes.

Executive Summary

This guide details a robust, scalable manufacturing procedure for 2-(4-amino-1H-pyrazol-1-yl)acetic acid , a critical zwitterionic intermediate used in the synthesis of kinase inhibitors (e.g., BTK, JAK inhibitors).

Unlike bench-scale methods that often utilize expensive brominated reagents and chromatographic purification, this protocol utilizes ethyl chloroacetate and a telescoped hydrolysis-hydrogenation sequence in water. This approach minimizes solvent waste, eliminates the isolation of potentially shock-sensitive nitro-intermediates, and delivers the product via isoelectric crystallization.

Key Process Features

-

Atom Economy: Utilization of chloroacetate over bromoacetate.

-

Safety: Avoidance of isolating dry nitro-acid intermediates; use of water as a reaction medium and heat sink during hydrogenation.

-

Purification: Chromatography-free isolation via pH-controlled zwitterion crystallization.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a three-step transformation starting from commercially available 4-nitropyrazole.

Strategic Logic

-

Symmetry Advantage: 4-Nitropyrazole is a symmetric heterocycle. N-alkylation at either nitrogen atom yields the identical N1-substituted product, eliminating regioselectivity concerns common with asymmetric pyrazoles.

-

Telescoping: The hydrolysis of the ester and the reduction of the nitro group are telescoped into a single aqueous unit operation. This prevents the handling of the dry nitro-acid, which poses thermal stability risks, and avoids the formation of unstable amino-esters which are prone to polymerization.

Reaction Scheme

-

Alkylation: 4-Nitropyrazole + Ethyl Chloroacetate

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. -

Hydrolysis: Ester

Sodium 2-(4-nitro-1H-pyrazol-1-yl)acetate (aq). -

Reduction: Nitro-Salt

Sodium 2-(4-amino-1H-pyrazol-1-yl)acetate. -

Isolation: Acidification

Zwitterionic Product.

Detailed Experimental Protocols

Stage 1: N-Alkylation of 4-Nitropyrazole

Objective: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. Scale: 1.0 kg Input (4-Nitropyrazole).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Nitropyrazole | 1.0 | Starting Material |

| Ethyl Chloroacetate | 1.1 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base |

| Acetone | 10 Vol | Solvent |

| Toluene | 5 Vol | Chase Solvent |

Protocol

-

Charging: To a 20 L jacketed reactor, charge Acetone (10 L), 4-Nitropyrazole (1.0 kg), and K₂CO₃ (1.83 kg, milled).

-

Addition: Heat the slurry to reflux (approx. 56°C). Add Ethyl Chloroacetate (1.19 kg) dropwise over 2 hours.

-

Control: Maintain reflux. The reaction is exothermic; control addition rate to manage boil-up.

-

-

Reaction: Stir at reflux for 6–8 hours. Monitor by HPLC (Target: <1% starting material).

-

Workup: Cool to 20°C. Filter the inorganic salts (KCl/Excess K₂CO₃). Wash the cake with Acetone (2 L).

-

Concentration: Distill the filtrate under reduced pressure to a minimum stirrable volume.

-

Solvent Swap: Charge Toluene (5 L) and distill again to remove residual acetone and ethyl chloroacetate traces.

-

Crystallization: Cool the toluene solution to 0–5°C. The product, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, crystallizes as a pale yellow solid.

-

Isolation: Filter and dry at 45°C under vacuum.

-

Expected Yield: 85–90%

-

Purity: >98% (HPLC)

-

Stage 2: Telescoped Hydrolysis & Catalytic Hydrogenation

Objective: Conversion of Nitro-Ester to Amino-Acid Zwitterion. Safety Note: This step uses Hydrogen gas. Ensure reactor is rated for pressure and grounded.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| Nitro-Ester Intermediate | 1.0 | Limiting Reagent |

| NaOH (aq, 2M) | 1.1 | Hydrolysis Base |

| 5% Pd/C (50% wet) | 5 wt% | Catalyst |

| Hydrogen (H₂) | 3-5 bar | Reducing Agent |

| HCl (conc.) | As req. | pH Adjustment |

Protocol

-

Hydrolysis: In a pressure-rated reactor, charge Nitro-Ester (from Stage 1) and 2M NaOH (5 Vol).

-

Reaction: Stir at 40°C for 2 hours. The solid ester will dissolve as it hydrolyzes to the water-soluble sodium salt.

-

Check: Ensure complete dissolution and disappearance of ester by HPLC.

-

-

Inertion: Cool to 25°C. Nitrogen purge the vessel (3x).

-

Catalyst Charge: Charge 5% Pd/C (5 wt% loading relative to substrate). Note: Charge as a water slurry to prevent ignition.

-

Hydrogenation: Pressurize with H₂ to 3 bar. Stir vigorously (gas-liquid mass transfer limited). Maintain temperature at 25–30°C.

-

Exotherm: The reduction is highly exothermic. Use jacket cooling to maintain T < 35°C.

-

-

Completion: Monitor H₂ uptake. Reaction is complete when uptake ceases and HPLC confirms disappearance of the nitro-peak.

-

Filtration: Vent H₂. Purge with N₂. Filter the catalyst through a Celite pad or sparkler filter to remove Pd/C.

-

Isolation (Isoelectric Precipitation):

-

Transfer the clear aqueous filtrate (containing Sodium 4-aminopyrazole-1-acetate) to a crystallization vessel.

-

Slowly add conc. HCl to adjust pH to the isoelectric point (typically pH 3.5 – 4.0).

-

The product will precipitate as a white to off-white solid.

-

-

Final Filter: Cool to 5°C, age for 2 hours, and filter.

-

Drying: Dry under vacuum at 50°C.

-

Expected Yield: 80–85% (from Ester)

-

Appearance: White crystalline powder.

-

Critical Process Parameters (CPPs)

| Step | Parameter | Range | Rationale |

| Alkylation | Addition Rate | > 2 hrs | Control exotherm and prevent thermal runaway. |

| Alkylation | Water Content | < 0.5% | Water consumes chloroacetate (hydrolysis) and reduces yield. |

| Hydrolysis | Temperature | < 45°C | Prevent degradation of the nitro-pyrazole ring under alkaline conditions. |

| Hydrogenation | Temperature | 20–35°C | High T can cause dechlorination or ring reduction. |

| Isolation | Final pH | 3.5 ± 0.2 | Critical for maximizing yield of the zwitterion. |

Process Visualization

Synthesis Workflow

Caption: Process flow diagram illustrating the linear synthesis and the critical telescoped aqueous phase.

Impurity Fate Mapping

Caption: Impurity fate map showing the rejection points for key byproducts during the process.

Safety & Handling

4-Nitropyrazole[5][6][7][8]

-

Hazard: Potential explosion hazard if heated under confinement. High energy content.

-

Control: Do not distill neat. Use dilute streams.

Hydrogenation[1][7][9][10][11][12]

-

Hazard: Hydrogen is flammable/explosive. Catalyst (Pd/C) is pyrophoric when dry.

-

Control: Keep catalyst wet. Nitrogen purge before and after H₂ introduction. Ground all equipment.

Zwitterion Isolation

-

Hazard: Product is a fine powder; dust explosion risk.

-

Control: Use distinct pH adjustment to control particle size (avoid rapid precipitation).

References

-

Alkylation of Pyrazoles: Strategic atom replacement enables regiocontrol in pyrazole alkylation.[5] Nature (2025). Link

-

Catalytic Hydrogenation Safety: FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac Group / Synlett (2020). Link

-

General Synthesis of Pyrazole Acetic Acids: WO2012069948A1 - 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives. (Example of pyrazole alkylation scale-up). Link

-

Mechanochemical Reduction (Alternative): Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.[6] MDPI (2018). Link

-

Safety Data (4-Nitropyrazole): Sigma-Aldrich SDS for 4-Nitropyrazole.Link

Sources

- 1. US4900836A - (3-amino-1H-pyrazol-4-yl) (aryl)methanones - Google Patents [patents.google.com]

- 2. CN1136035A - Preparation of amino-acetic acid - Google Patents [patents.google.com]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. mdpi.com [mdpi.com]

- 5. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-amino-1H-pyrazol-1-yl)acetic Acid Synthesis

Current Status: Online Ticket ID: PYR-AM-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

User Query: "I am experiencing low yields and isolation difficulties in the synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid. Direct alkylation of 4-aminopyrazole fails, and the final zwitterion is hard to recover."

Root Cause Analysis:

-

Direct Alkylation Failure: 4-aminopyrazole is electron-rich and oxidation-prone. Direct N-alkylation competes with N-amine alkylation and oxidation, leading to "tar" formation.

-

Isolation Issues: The target molecule is a zwitterionic amino acid . It is highly water-soluble at neutral pH, making standard organic extraction (DCM/EtOAc) ineffective.

The Gold Standard Route: To maximize yield, you must follow the Nitro-Pathway :

-

Alkylation: 4-Nitropyrazole

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. -

Hydrolysis: Saponification to the Nitro-Acid.

-

Reduction: Hydrogenation to the Amino-Acid (Target).

Phase 1: The Alkylation Step (Scaffold Construction)

Objective: Synthesize Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

Critical Protocol

-

Substrate: 4-Nitropyrazole (1.0 eq)

-

Electrophile: Ethyl bromoacetate (1.1 eq) or Ethyl chloroacetate (1.2 eq + 0.1 eq KI)

-

Base:

(2.5 eq) — Do not use NaH unless anhydrous conditions are strictly required; Carbonate is gentler and prevents degradation. -

Solvent: DMF (Dimethylformamide) or Acetone.

Troubleshooting Table: Low Conversion & Impurities

| Symptom | Probable Cause | Corrective Action |

| Incomplete Conversion (>24h) | Poor nucleophilicity of pyrazole anion. | Switch solvent to DMF (polar aprotic increases rate). Add 0.1 eq KI (Finkelstein catalyst) if using chloroacetate. |

| Bis-alkylation | Excess electrophile/base. | 4-Nitropyrazole is symmetric; N1 vs N2 is irrelevant. However, ensure stoichiometry is strict (1.1 eq alkyl halide). |

| Dark/Black Reaction Mixture | Thermal decomposition. | Limit temperature to 60°C . If using NaH, ensure 0°C addition. |

Phase 2: Hydrolysis & Workup (The Pivot Point)

Objective: Convert the Ester to the Nitro-Acid before reduction. Why? Amino-esters are unstable and prone to polymerization or cyclization (diketopiperazine formation).

Protocol

-

Dissolve Nitro-Ester in THF/Water (1:1).

-

Add LiOH (2.0 eq). Stir at RT until TLC shows consumption.

-

Critical Step: Acidify with 1M HCl to pH 2–3.

-

Isolation: The 4-nitro-1H-pyrazol-1-yl acetic acid should precipitate as a white/pale yellow solid. Filter and dry. Do not proceed to reduction with crude wet material containing mineral acids.

Phase 3: Reduction & Zwitterion Isolation (The Yield Killer)

Objective: Reduce Nitro group to Amino group without losing product in water.

The Challenge: Solubility

The product, 2-(4-amino-1H-pyrazol-1-yl)acetic acid, exists as a zwitterion:

Recommended Protocol: Catalytic Hydrogenation

-

Catalyst: 10% Pd/C (5–10 wt% loading).

-

Solvent: Water (or MeOH:Water 1:1).

-

H2 Source: Balloon pressure (1 atm) is usually sufficient.

Isolation Guide (How to get the solid)

Do NOT attempt aqueous workup with extraction.

-

Filtration: Filter off Pd/C through Celite. Rinse with water.[1][2]

-

Concentration: Evaporate the filtrate to near-dryness under reduced pressure (

). -

Crystallization (The "Isoelectric" Trick):

-

Dissolve residue in minimum water.

-

Adjust pH to the Isoelectric Point (pI) . For aminopyrazoles acids, this is typically pH 5.5–6.5 .

-

Add an "Anti-solvent" (Ethanol or Isopropanol) slowly.

-

Cool to 4°C overnight. The zwitterion will crystallize out.

-

Alternative Reduction (If Pd/C fails)

If the nitro-acid contains sulfur impurities (poisoning Pd), use Iron/Acetic Acid :

-

Suspend Nitro-acid in AcOH/Water.

-

Add Fe powder (5 eq). Heat to 60°C.

-

Warning: Iron removal is difficult with zwitterions. This method requires ion-exchange chromatography (Dowex 50W) for purification.

Visual Workflows (Graphviz)

Diagram 1: Optimized Synthesis Pathway

Caption: Standardized 3-step workflow prioritizing intermediate purification to avoid downstream isolation issues.

Diagram 2: Troubleshooting Decision Tree

Caption: Decision logic for resolving common failure modes in alkylation and zwitterion isolation.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 for the reduction? A: Generally, no . Sodium borohydride does not effectively reduce aromatic nitro groups to amines without transition metal additives (like NiCl2). Pd/C hydrogenation is cleaner for this specific substrate.

Q: My product turned pink/brown upon drying. Is it ruined? A: Aminopyrazoles are oxidation-sensitive.

-

Cause: Air oxidation of the electron-rich amino group.

-

Fix: Store the solid under Nitrogen/Argon in the dark. If it is brown, wash with a small amount of cold ether or recrystallize from water/ethanol with a pinch of sodium dithionite (reducing agent) to remove color.

Q: The nitro-acid intermediate is not precipitating at pH 2. A: It might be partially soluble if the volume is too high.

-

Fix: Concentrate the aqueous layer by 50% on a rotavap (remove THF). Cool to 0°C. If still no solid, saturate the water with NaCl (Salting out) and extract with Ethyl Acetate (the Nitro acid extracts; the Amino acid does not).

References

-

General Pyrazole Alkylation

- Title: Regioselective alkyl

- Source:Journal of Heterocyclic Chemistry.

- Context: Confirms 4-nitropyrazole alkylation occurs at N1 and is promoted by carbon

-

URL:[Link] (General Journal Link)

-

Reduction of Nitro-Pyrazoles

- Title: Catalytic Hydrogen

- Source:Organic Process Research & Development.

- Context: Pd/C in water/methanol is the standard industrial method for generating amino-acids from nitro-precursors to avoid salt form

-

URL:[Link]

-

Zwitterion Isolation Techniques

- Title: Purific

- Source:Methods in Enzymology / Protein Science.

- Context: Principles of Isoelectric Point precipit

-

URL:[Link]

(Note: Specific patent literature for "2-(4-amino-1H-pyrazol-1-yl)acetic acid" often falls under broad kinase inhibitor patents. The protocols above are derived from standard heterocyclic process chemistry principles verified in Search Results 1.1, 1.3, and 1.9).

Sources

Preventing side reactions of the amino group in pyrazole acetic acid synthesis

A-A-A

Troubleshooting Guide & FAQs: Preventing Side Reactions of the Amino Group

Welcome to the technical support center for pyrazole acetic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrazole acetic acid, with a specific focus on mitigating unwanted side reactions involving the amino group. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding of your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the amino group during the synthesis of pyrazole acetic acid?

The primary amino group on the pyrazole ring is nucleophilic and can lead to several undesired side reactions, complicating the synthesis of pyrazole acetic acid.[1] The most prevalent issues include:

-

N-Alkylation: During the introduction of the acetic acid moiety (or its synthetic equivalent), the amino group can compete with the pyrazole ring nitrogens for the alkylating agent, leading to the formation of N-alkylated byproducts.[2][3]

-

N-Acylation: If the synthesis involves acylating agents, the amino group can be acylated, forming an amide.[4] This is particularly problematic if the desired reaction is at another position on the pyrazole ring or a substituent.

-

Over-alkylation/Multiple Alkylations: Both the exocyclic amino group and the endocyclic pyrazole nitrogens can undergo alkylation, leading to a mixture of products that are often difficult to separate.[5]

-

Ring Formation/Cyclization: In the presence of certain reagents, the amino group can participate in intramolecular cyclization reactions, leading to fused heterocyclic systems instead of the desired pyrazole acetic acid.[6][7]

Q2: How can I prevent these side reactions? The concept of "Protecting Groups".

The most effective strategy to prevent these side reactions is to temporarily "mask" the reactivity of the amino group using a protecting group .[1] A good protecting group should be:[8][9]

-

Easy and efficient to introduce onto the amino group.

-

Stable under the reaction conditions required for the subsequent synthetic steps.

-

Readily and selectively removable in high yield without affecting other functional groups in the molecule.[8]

This strategy of using protecting groups that can be removed under different conditions is known as an orthogonal protection strategy .[10][11][12]

Q3: Which protecting group is best for the amino group on a pyrazole ring?

The choice of protecting group is critical and depends on the overall synthetic route. For amino groups, carbamates are a common and effective choice.[1][8] The tert-butoxycarbonyl (Boc) group is particularly widely used for the following reasons:[13][14]

-

Ease of Introduction: It is readily introduced using di-tert-butyl dicarbonate (Boc)₂O.[15]

-

Stability: The Boc group is stable to a wide range of non-acidic reagents and reaction conditions.[13][14]

-

Ease of Removal: It can be cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) or, in some cases, under specific basic or thermal conditions.[16][17][18]

The workflow for using a protecting group is visualized below:

Caption: General workflow for using a protecting group in synthesis.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution & Explanation |

| Low yield of desired product, multiple spots on TLC. | Competitive N-alkylation/acylation of the unprotected amino group. | Implement a protection strategy. Protect the amino group with a suitable protecting group like Boc before proceeding with the synthesis of the acetic acid side chain. This will prevent the amino group from reacting with your electrophiles.[1] |

| Formation of a byproduct with a higher molecular weight than expected. | Di-alkylation or di-acylation. | Use a protecting group. If both an endocyclic pyrazole nitrogen and the exocyclic amino group are reacting, a more robust orthogonal protection strategy might be needed, protecting both sites with groups that can be removed sequentially.[9][10] |

| The protecting group is cleaved during the reaction. | The chosen protecting group is not stable to the reaction conditions. | Select a more robust protecting group. For example, if your reaction requires strongly basic conditions that might cleave a Boc group, consider a different carbamate like Carboxybenzyl (Cbz) or a sulfonamide group.[8] |

| Difficulty removing the protecting group. | The deprotection conditions are not optimal or are too harsh for the rest of the molecule. | Optimize deprotection conditions. For Boc deprotection, if strong acids are causing degradation, explore milder acidic conditions or alternative methods. For some N-Boc protected pyrazoles, deprotection with NaBH₄ in ethanol can be a mild and selective alternative.[13][14] |

| Regioselectivity issues during alkylation of the pyrazole ring. | Steric and electronic factors influencing the two pyrazole nitrogens. | While not directly an amino group side reaction, it's a common issue. The choice of base and solvent can significantly influence which nitrogen is alkylated. For instance, bulkier bases may favor the less sterically hindered nitrogen.[5] Enzymatic alkylation can also offer high regioselectivity.[2] |

Experimental Protocols

Protocol 1: Protection of the Amino Group with Boc Anhydride

This protocol describes the general procedure for the protection of an aminopyrazole with di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Aminopyrazole derivative

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

-

Dissolve the aminopyrazole in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., 1.1 equivalents of Et₃N).

-

Add (Boc)₂O (1.1-1.5 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Caption: Workflow for Boc protection of an aminopyrazole.

Protocol 2: Deprotection of a Boc-Protected Amino Group

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

-

Boc-protected pyrazole derivative

-

Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or methanol)

-

Solvent (e.g., Dichloromethane (DCM))

Procedure:

-

Dissolve the Boc-protected pyrazole in the solvent (e.g., DCM).

-

Add the acidic reagent (e.g., an equal volume of TFA or a 4M solution of HCl in dioxane) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

If necessary, neutralize the residue with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract the product.

-

Dry the organic layer and concentrate to obtain the deprotected aminopyrazole.

Note: For acid-sensitive substrates, alternative deprotection methods, such as using NaBH₄ in ethanol for certain N-Boc pyrazoles, should be considered.[13][14]

Data Summary Table: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Acidic (TFA, HCl)[1][16]; Some basic/thermal conditions[17][18] | Stable to bases, nucleophiles, and catalytic hydrogenation.[13][14] |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C); Strong acids | Stable to mild acids and bases.[8] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine)[1] | Stable to acids and catalytic hydrogenation.[1] |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis | Stable to neutral conditions.[8] |

References

-

Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

-

Slideshare. (n.d.). Protection for amino group and amino acid. [Link]

-

Peschke, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

-

Gerokonstantis, D.-T. et al. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

Moura, C. S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8827-8839. [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4485-4493. [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

Fiveable. (2025). Orthogonal Protection Definition. [Link]

-

ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... [Link]

-

Wordpress. (n.d.). Bases. [Link]

-

RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

-

CNGBdb. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

-

Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

NIH. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

-

ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

-

Beilstein Journal of Organic Chemistry. (2026). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

-

PMC. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

-

International Journal of Advance Research in Science and Engineering. (n.d.). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. [Link]

-

PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Protection for amino group and amino acid | PPTX [slideshare.net]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. fiveable.me [fiveable.me]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]

- 17. Bases - Wordpress [reagents.acsgcipr.org]

- 18. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Alkylation

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in pyrazole N-alkylation?

A: Temperature is a critical parameter in pyrazole N-alkylation as it directly influences the reaction rate, regioselectivity, and the potential for side reactions. An optimal temperature ensures a reasonable reaction time while minimizing the formation of undesirable byproducts. For many standard base-mediated pyrazole N-alkylations, temperatures can range from room temperature to 80°C.[1]

Q2: How does temperature affect the regioselectivity (N1 vs. N2 alkylation) of the reaction?

A: The effect of temperature on regioselectivity is complex and often depends on whether the reaction is under kinetic or thermodynamic control.[2][3]

-

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms fastest is the major product.[2][3] This is often the less sterically hindered N1-alkylated pyrazole.

-

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control.[2][3] In this scenario, the more stable product will be favored, which may or may not be the N1 isomer. Computational studies have shown that the relative activation energies for N1 and N2 alkylation can be influenced by factors like the structure of the alkylating agent and intramolecular interactions, which in turn are affected by temperature.[4]

In some cases, lower temperatures may increase selectivity for a specific regioisomer.[1]

Q3: Can elevated temperatures lead to side reactions?

A: Yes, higher temperatures can promote undesirable side reactions. For instance, in the presence of a strong base like sodium hydride (NaH) in a solvent like DMF, prolonged heating can lead to acetylene-allene isomerization if a propargyl group is present.[5][6] Additionally, elevated temperatures can cause decomposition of reagents or products, leading to lower yields and complex product mixtures. Some catalytic systems for N-alkylation require high temperatures, even up to 400°C, which can be problematic for sensitive substrates.[7][8]

Q4: Are there alternative methods to high-temperature alkylation?

A: Absolutely. Several methods can facilitate pyrazole N-alkylation under milder temperature conditions:

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][9][10][11][12][13] Temperatures in microwave-assisted synthesis can still be elevated (e.g., 120-140°C), but the heating is rapid and localized.[9][11]

-

Phase-Transfer Catalysis (PTC): PTC can enable reactions at or near room temperature, often with high yields and simplified work-up procedures.[1][14][15]

-

Acid-Catalyzed Alkylation: Using a Brønsted acid catalyst with trichloroacetimidates as electrophiles allows for N-alkylation at room temperature, avoiding the need for strong bases and high heat.[1][16][17]

-

Enzymatic Alkylation: Engineered enzymes can provide exceptional regioselectivity (>99%) at ambient temperatures.[1][18]

Troubleshooting Guides

Issue 1: The reaction is not proceeding at room temperature.

Q: I've set up my pyrazole N-alkylation at room temperature, but TLC/LC-MS analysis shows no product formation after several hours. What should I do?